Cyanidin 3-sambubioside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHXEGJOYVNGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31073-32-2 | |

| Record name | (2S,3R,4S,5R)-2-[(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Cyanidin 3-sambubioside: From Identification to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of Cyanidin (B77932) 3-sambubioside, a bioactive anthocyanin with significant potential in pharmaceutical and nutraceutical applications. This document details the primary plant sources, quantitative data on concentration, experimental protocols for extraction and analysis, and insights into the molecular signaling pathways modulated by this compound.

Natural Sources and Quantitative Analysis

Cyanidin 3-sambubioside is a naturally occurring pigment found in a variety of plants, contributing to the red, purple, and blue hues of their flowers, fruits, and leaves. Notable sources include members of the Adoxaceae, Grossulariaceae, and Malvaceae families. The concentration of this anthocyanin can vary significantly depending on the plant species, cultivar, and environmental conditions.

Black elderberry (Sambucus nigra) stands out as a particularly rich source of this compound.[1] Other significant sources include redcurrant (Ribes rubrum) and roselle (Hibiscus sabdariffa).[1][2] The flowers of certain ornamental plants, such as Ranunculus and Matthiola incana cultivars, also contain this compound.[3][4]

The following table summarizes the quantitative data available for this compound in prominent natural sources.

| Plant Source | Part | Concentration (mg/100g FW) | Reference |

| Black elderberry (Sambucus nigra) | Fruit | 462.96 | [1] |

| Redcurrant (Ribes rubrum) | Fruit | 9.47 | [1] |

Experimental Protocols

The accurate extraction and quantification of this compound are critical for research and development purposes. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the most common and reliable method for this analysis.

Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

-

Plant material (e.g., fresh or frozen elderberries)

-

Formic acid (or Trifluoroacetic acid)

-

Distilled water

-

Homogenizer or blender

-

Centrifuge

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

-

Sample Preparation: Homogenize 10 g of the plant material with 50 mL of acidified methanol (e.g., methanol with 0.1% formic acid).

-

Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath, followed by centrifugation at 4000 rpm for 15 minutes.

-

Solvent Evaporation: Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C to remove the methanol.

-

Purification (SPE):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (0.1% formic acid).

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.

-

Elute the anthocyanins with 5 mL of acidified methanol.

-

-

Final Preparation: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.5% formic acid.

-

Mobile Phase B: Acetonitrile with 0.5% formic acid.

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is linearly increased to elute the anthocyanins. An example gradient is as follows:

-

0-5 min: 5% B

-

5-25 min: 5-30% B

-

25-30 min: 30-50% B

-

30-35 min: 50-5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 520 nm for quantification of cyanidin glycosides.

-

Injection Volume: 10 µL.

Quantification: A calibration curve should be prepared using a certified reference standard of this compound. The concentration of the analyte in the sample is determined by comparing its peak area with the calibration curve.

Signaling Pathways and Bioactivity

This compound exhibits a range of biological activities, making it a compound of interest for drug development. Its mechanisms of action often involve the modulation of key signaling pathways.

Inhibition of Cancer Cell Metastasis via Akt/MMP-9 Pathway

Research has shown that this compound can inhibit the metastasis of breast cancer cells. This is achieved through the downregulation of Matrix Metalloproteinase-9 (MMP-9) expression and the inhibition of Akt phosphorylation.[5] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a crucial step in cancer cell invasion and metastasis. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and migration.

Caption: Inhibition of the Akt/MMP-9 pathway by this compound.

Inhibition of Angiotensin-Converting Enzyme (ACE)

This compound has been identified as a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[6] ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, this compound can potentially contribute to antihypertensive effects.

Caption: Competitive inhibition of ACE by this compound.

Inhibition of Nitric Oxide (NO) Production

This compound can inhibit the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) in macrophage cell lines.[4] While NO has important physiological roles, its overproduction is associated with inflammatory conditions. The inhibitory effect of cyanidin glycosides on NO production is partly mediated through the suppression of inducible nitric oxide synthase (iNOS) expression. This involves the attenuation of the NF-κB and MAPK signaling pathways.[3]

Caption: Inhibition of LPS-induced NO production by this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound from its natural source to the assessment of its biological activity.

Caption: General experimental workflow for this compound research.

This technical guide provides a foundational understanding of this compound, from its natural origins to its potential therapeutic applications. The provided protocols and pathway diagrams serve as a starting point for researchers to explore and harness the properties of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cyanidin-3-O-sambubioside from Acanthopanax sessiliflorus fruit inhibits metastasis by downregulating MMP-9 in breast cancer cells MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of angiotensin convertin enzyme (ACE) activity by the anthocyanins delphinidin- and cyanidin-3-O-sambubiosides from Hibiscus sabdariffa - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cyanidin 3-sambubioside: Chemical Structure, Properties, and Biological Activity

Abstract

Cyanidin (B77932) 3-sambubioside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red-to-purple pigmentation in numerous fruits and flowers. It is a glycoside of cyanidin, consisting of the cyanidin aglycone linked to a sambubiose disaccharide. This compound has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, anti-cancer, and antiviral properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of Cyanidin 3-sambubioside. It details established experimental protocols for its extraction, isolation, and analysis, and visualizes its molecular structure and relevant biological pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.

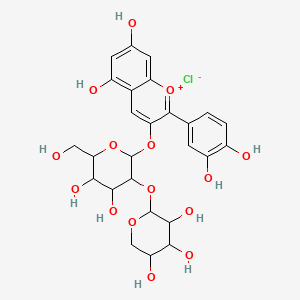

Chemical Structure and Identification

This compound's core structure is the cyanidin cation, a member of the anthocyanidin class, which is characterized by the flavylium (B80283) ion backbone. This aglycone is O-glycosidically linked at the C3 position to sambubiose, a disaccharide composed of a xylose molecule attached to a glucose molecule (specifically 2-O-β-D-xylopyranosyl-β-D-glucopyranoside).

Caption: Molecular composition of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | (2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol chloride | [1] |

| CAS Number | 33012-73-6 | [1][2][3] |

| Molecular Formula | C₂₆H₂₉ClO₁₅ | [1][2][4][5] |

| Molecular Weight | 616.95 g/mol | [2][3] |

| Synonyms | Sambicyanin, Cyanidin 3-O-(2''-O-β-xylopyranosyl-β-glucopyranoside), Cyanidin 3-O-xylosyl-glucoside | [4][5] |

| Classification | Anthocyanin, Flavonoid, Polyphenol | [4][6][7] |

Physicochemical and Spectroscopic Properties

This compound is a dark red or purple powder that is highly soluble in water and polar organic solvents like methanol (B129727) and ethanol.[4][8] It is sensitive to heat and pH changes; degradation is observed at temperatures above 40°C.[4] For long-term storage, it should be kept in darkness at temperatures below -5°C.[4]

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Appearance | Dark red/purple powder | [4] |

| Solubility | Highly water-soluble; soluble in methanol, ethanol, DMSO | [4][8] |

| Acidity Constant (pKa₁) | 4.38 (at 25°C) | [9] |

| Hydration Constant (Kʜ) | 7.74 × 10⁻⁴ (at 25°C) | [9] |

| UV-Vis (λmax) | ~520 nm (in acidified methanol) | [4] |

| Mass Spectrometry | Precursor Ion [M]⁺: m/z 581.15; Major Fragment: m/z 287.05 (Cyanidin aglycone) | [10] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities relevant to human health and drug development. Its antioxidant capacity is fundamental to many of its other observed effects.

Table 3: Summary of Key Biological Activities

| Activity | Model | Key Finding(s) | Reference(s) |

| Antiviral | Influenza Neuraminidase Assay | Inhibits neuraminidase (H274Y mutant) with an IC₅₀ of 72 μM. | [11] |

| Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | Inhibits nitric oxide (NO) production in a dose-dependent manner (50-400 μM). | [11] |

| Anti-metastatic | MDA-MB-231 Human Breast Cancer Cells | Suppresses cell migration and invasion (1-30 µg/mL); inhibits Akt phosphorylation and MMP-9 expression. | [11][12] |

| Antioxidant | DPPH Radical Scavenging Assay | Exhibits significant free-radical-scavenging properties. | [11][13] |

| Enzyme Inhibition | Angiotensin-Converting Enzyme (ACE) Assay | Demonstrates ACE inhibitory activity. | [11] |

Anti-Metastatic Activity via Akt/MMP-9 Signaling

A significant area of research is the anti-cancer potential of this compound. In highly invasive MDA-MB-231 breast cancer cells, it has been shown to inhibit metastasis.[11][12] The mechanism involves the suppression of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By inhibiting the phosphorylation of Akt, it downregulates the expression of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix, which is a critical step in cancer cell invasion and metastasis.[11][12]

Caption: Inhibition of breast cancer metastasis by this compound.

Experimental Protocols

Extraction and Isolation from Natural Sources

This compound can be efficiently isolated from various plant sources, particularly the calyces of Hibiscus sabdariffa (Roselle) or the fruits of Ribes species.[9][13]

Methodology:

-

Extraction: Dried, powdered plant material is macerated with an acidified methanol solution (e.g., 1% HCl in MeOH) or aqueous acetic acid (5%).[13][14] Heat- or ultrasound-assisted techniques can be employed to improve extraction efficiency.[15]

-

Initial Purification: The crude extract is filtered and concentrated under reduced pressure. It is then passed through a solid-phase extraction (SPE) column, such as Amberlite XAD-7 or Diaion HP-20, to remove sugars and other primary metabolites. The anthocyanin fraction is eluted with acidified ethanol.[14]

-

Chromatographic Separation: The enriched anthocyanin fraction is subjected to preparative High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient mobile phase of formic acid in water (Solvent A) and formic acid in methanol or acetonitrile (B52724) (Solvent B).[13]

-

Compound Identification: Fractions corresponding to this compound are collected, and their purity and identity are confirmed using analytical HPLC-DAD and LC-MS/MS.[10]

References

- 1. This compound | C26H29ClO15 | CID 3084569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 33012-73-6 CAS MSDS (CYANIDIN-3-SAMBUBIOSIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. biolink.no [biolink.no]

- 5. Showing dietary polyphenol Cyanidin 3-O-sambubioside - Phenol-Explorer [phenol-explorer.eu]

- 6. Showing Compound this compound (FDB017158) - FooDB [foodb.ca]

- 7. Showing dietary polyphenol Cyanidin 3-O-sambubioside 5-O-glucoside - Phenol-Explorer [phenol-explorer.eu]

- 8. CYANIDIN-3-SAMBUBIOSIDE | 33012-73-6 [chemicalbook.com]

- 9. Effect of Temperature on Acidity and Hydration Equilibrium Constants of Delphinidin-3-O- and Cyanidin-3-O-sambubioside Calculated from Uni- and Multiwavelength Spectroscopic Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyanidin 3-O-beta-D-sambubioside | C26H29O15+ | CID 6602304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into Cyanidin 3-sambubioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Cyanidin 3-sambubioside, a naturally occurring anthocyanin. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, comprehensive experimental protocols for its analysis, and a visualization of its role in a key biological signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on modern spectroscopic techniques. The following tables summarize the key NMR and MS data that are critical for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure of this compound. The data presented below was acquired in deuterated methanol (B129727) (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.80 | s | H-4 | |

| 8.41 | d | 9.0 | H-2', H-6' |

| 6.87 | d | 9.0 | H-3', H-5' |

| 6.75 | s | H-8 | |

| 6.53 | s | H-6 | |

| 5.13 | d | 7.8 | H-1'' (Glc) |

| 4.54 | s | H-1''' (Xyl) | |

| 3.94 | d | 10.2 | Glc Proton |

| 3.69-3.70 | m | Glc/Xyl Protons | |

| 3.58-3.60 | m | Glc/Xyl Protons | |

| 3.41-3.51 | m | Glc/Xyl Protons | |

| 3.27-3.30 | m | Glc/Xyl Protons | |

| 3.19-3.22 | m | Glc/Xyl Protons | |

| 1.04 | d | 6.6 | Xyl CH₃ |

s: singlet, d: doublet, m: multiplet, Glc: Glucose, Xyl: Xylose

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CD₃OD) [1]

| Chemical Shift (δ) ppm | Assignment |

| 170.7 | C-5''' (Xyl) |

| 166.6 | C-7 |

| 164.1 | C-5 |

| 159.1 | C-9 |

| 157.7 | C-2 |

| 145.4 | C-3' |

| 136.8 | C-4' |

| 135.7 | C-3 |

| 120.7 | C-1' |

| 117.9 | C-6' |

| 113.4 | C-2', C-5' |

| 103.6 | C-1'' (Glc) |

| 103.5 | C-10 |

| 102.1 | C-1''' (Xyl) |

| 95.3 | C-4 |

| 78.0, 77.4, 74.7, 73.8, 72.4, 71.8, 71.2, 69.7, 67.8 | Sugar Carbons (Glc & Xyl) |

| 17.9 | Xyl CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization (ESI) is a commonly used technique.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference(s) |

| Molecular Formula | C₂₆H₂₉O₁₅⁺ | [2] |

| Monoisotopic Mass | 581.15064521 Da | [2] |

| LC-ESI-MS/MS | ||

| Parent Ion [M]⁺ (m/z) | 581.1506 | [2] |

| MS/MS Fragment (m/z) | 287.0562 (Cyanidin aglycone) | [2][3] |

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and spectroscopic analysis of this compound.

Sample Preparation: Extraction and Purification

A generalized protocol for the extraction and purification of anthocyanins from plant material is as follows:

-

Extraction : The plant material is first macerated and then extracted with a solvent, typically a mixture of methanol or ethanol (B145695) and water, acidified with a small amount of hydrochloric or formic acid to maintain the stability of the anthocyanins.

-

Filtration and Concentration : The extract is filtered to remove solid residues. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Purification : The crude extract is subjected to column chromatography for purification. A common choice is a C18 solid-phase extraction (SPE) cartridge. The cartridge is first conditioned with methanol and then with acidified water. The extract is loaded, and non-anthocyanin compounds are washed away with acidified water. The anthocyanins are then eluted with acidified methanol. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

-

Sample Preparation : A purified sample of this compound (typically 1-5 mg for ¹H NMR and 5-20 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of deuterated methanol (CD₃OD).

-

Instrumentation : NMR spectra are recorded on a high-field NMR spectrometer, for instance, a Bruker AVANCE III spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C nuclei.

-

Data Acquisition : Standard pulse sequences are used to acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra. The temperature is maintained at a constant value, typically 25°C.

LC-MS/MS Analysis

-

Chromatographic System : An HPLC or UHPLC system equipped with a C18 reversed-phase column is used for separation.

-

Mobile Phase : A gradient elution is typically employed.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program : A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest.

-

Mass Spectrometer : A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

-

Ionization Mode : Positive ion mode is generally used for the analysis of anthocyanins.

-

Data Acquisition : Data is acquired in full scan mode to determine the parent ion and in product ion scan mode (MS/MS) to obtain fragmentation patterns. For quantification, Multiple Reaction Monitoring (MRM) is often used. The transition for this compound is typically m/z 581.2 → 287.1.

Visualizations

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for anthocyanin analysis and a known signaling pathway modulated by this compound.

Concluding Remarks

The spectroscopic data and analytical methodologies presented in this guide provide a solid foundation for the identification and quantification of this compound. The visualization of its inhibitory effect on the Akt/MMP-9 signaling pathway highlights its potential as a therapeutic agent in the context of cancer metastasis. This compilation of technical information aims to facilitate further research and development efforts focused on this promising natural compound.

References

- 1. Targeting Inflammation by Anthocyanins as the Novel Therapeutic Potential for Chronic Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanidin-3-O-sambubioside from Acanthopanax sessiliflorus fruit inhibits metastasis by downregulating MMP-9 in breast cancer cells MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Cyanidin 3-sambubioside from Hibiscus sabdariffa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Cyanidin (B77932) 3-sambubioside, a key anthocyanin found in the calyces of Hibiscus sabdariffa (Roselle). This document details the scientific methodologies and presents quantitative data to support further research and development.

Introduction

Hibiscus sabdariffa L., a member of the Malvaceae family, is a plant recognized for its medicinal and culinary uses. The vibrant red color of its calyces is primarily due to a high concentration of anthocyanins, which are phenolic compounds with significant antioxidant properties. Among these, Cyanidin 3-sambubioside and Delphinidin 3-sambubioside are the most predominant.[1][2][3][4] The presence of these compounds justifies the plant's traditional use in folk medicine and its growing interest in the pharmaceutical and food industries as a natural colorant and health-promoting ingredient.[1]

This guide focuses on this compound, outlining the established protocols for its extraction, purification, and identification from Hibiscus sabdariffa.

Quantitative Data Summary

The concentration of this compound in Hibiscus sabdariffa calyces can vary depending on the accession and maturity.[2][3][4] The following tables summarize key quantitative data from various studies.

Table 1: Concentration of this compound in Hibiscus sabdariffa Calyces

| Plant Material | Extraction Method | Quantification Method | Concentration (mg/g Dry Weight) | Reference |

| Dried Roselle Calyces | Sonication with water (50°C, 30 min) | HPLC-PDA | 0.55 - 1.01 | [2] |

| Dried H. sabdariffa Calyces | Not specified | HPLC | Major anthocyanin | [3][4] |

| Dried H. sabdariffa Flowers | Ultrasound-assisted extraction | HPLC-ESI-MS | 2.91 ± 0.03 (µg/g w/w) | [5] |

Table 2: Spectroscopic and Chromatographic Data for this compound

| Analytical Technique | Parameter | Value | Reference |

| UV-Vis Spectroscopy | λmax | 522 nm | [1] |

| HPLC | Retention Time | 13.910 min | [1] |

| Mass Spectrometry (MS) | Molecular Weight | 616.9 g/mol | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and identification of this compound from Hibiscus sabdariffa.

Extraction of Anthocyanins

A common method for extracting anthocyanins from Hibiscus sabdariffa involves the use of acidified methanol (B129727) to maintain the stability of the anthocyanins in their flavylium (B80283) cation form.

Protocol: Acidified Methanol Extraction

-

Sample Preparation: Dry the Hibiscus sabdariffa calyces and grind them into a fine powder.

-

Extraction: Macerate 100 g of the powdered calyces in 200 mL of methanol acidified with 0.1% (v/v) trifluoroacetic acid (TFA).[1]

-

Incubation: Allow the mixture to stand for 24 hours at 4°C in the dark to facilitate complete extraction and minimize degradation.[1]

-

Filtration: Filter the mixture through a muslin cloth or Whatman No. 2 filter paper to separate the extract from the solid plant material.[5]

-

Centrifugation: Centrifuge the filtrate at approximately 2060 x g for 10 minutes to remove any remaining fine particles.[5]

-

Storage: Store the resulting crude extract at -30°C in the dark prior to purification.

An alternative method, ultrasound-assisted extraction (UAE), can also be employed to enhance extraction efficiency.

Protocol: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Place 2 g of dried and ground calyces into a 100 mL flask.

-

Solvent Addition: Add 40 mL of 80% ethanol (B145695) (v/v), resulting in a solid-to-liquid ratio of 1:20.[7]

-

Sonication: Perform the extraction using an ultrasonic bath at 180 W and 40 KHz, maintaining a temperature of 32°C for 20 to 120 minutes.[7]

-

Filtration and Storage: Filter the extract through Whatman No. 2 paper and store it at -4°C.[7]

Purification of this compound

Purification of the crude extract is essential to isolate this compound from other compounds. This is typically achieved through column chromatography.

Protocol: Solid-Phase Extraction (SPE) using a C18 Cartridge

-

Cartridge Conditioning: Condition a Sep-Pak C18 cartridge by passing methanol followed by acidified water (e.g., water with 0.1% TFA).

-

Sample Loading: Load the crude anthocyanin extract onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with acidified water to remove sugars and other polar compounds.

-

Elution: Elute the anthocyanins from the cartridge using acidified methanol.[5][8] This step yields a purified anthocyanin-rich extract.

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, the anthocyanin-rich extract can be further fractionated using preparative HPLC.

-

System: Use a preparative HPLC system equipped with a C18 column.

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Aqueous buffer (e.g., water with 0.1% TFA).

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: A linear gradient from 0% to 23% Solvent B over 23 minutes can be effective for separation.[9]

-

Detection: Monitor the elution at 520 nm, the characteristic absorbance maximum for cyanidin glycosides.[1]

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound based on retention time comparison with standards.[1]

Identification and Characterization

The isolated compound is identified and characterized using various analytical techniques.

Protocol: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

-

System: An analytical HPLC system with a C18 column and a DAD detector.

-

Mobile Phase and Gradient: Similar to the preparative HPLC method.

-

Analysis: Inject the isolated fraction and compare its retention time and UV-Vis spectrum with a known standard of this compound. The characteristic λmax is around 522 nm.[1]

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

System: An LC system coupled to a mass spectrometer (e.g., ESI-MS/MS).

-

Analysis: The mass spectrometer will provide information on the molecular weight of the compound and its fragmentation pattern. This data is used to confirm the identity of the cyanidin aglycone and the sambubioside sugar moiety.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent, such as methanol-d4 (B120146) (CD3OD).

-

Analysis: Perform 1H NMR and 13C NMR spectroscopy to elucidate the chemical structure of the molecule. The chemical shifts and coupling constants will confirm the structure of this compound.

Conclusion

This technical guide has outlined the key methodologies for the discovery and isolation of this compound from Hibiscus sabdariffa. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The consistent identification of this compound as a major anthocyanin in Hibiscus sabdariffa underscores its potential for various applications, warranting further investigation into its biological activities and therapeutic benefits.

References

- 1. ijcrbp.com [ijcrbp.com]

- 2. researchgate.net [researchgate.net]

- 3. hort [journals.ashs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C26H29ClO15 | CID 3084569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isolation and Characterization of Anthocyanins from Hibiscus sabdariffa Flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cyanidin 3-Sambubioside in Edible Berries: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence of cyanidin (B77932) 3-sambubioside in a variety of edible berries. The information is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes a key signaling pathway associated with the bioactivity of cyanidin-based anthocyanins.

Quantitative Occurrence of Cyanidin 3-Sambubioside in Edible Berries

This compound is a significant anthocyanin found in several edible berries, contributing to their vibrant red, purple, and blue hues. The concentration of this compound can vary considerably depending on the berry species, cultivar, growing conditions, and ripeness. The following table summarizes the quantitative data for this compound content in various edible berries.

| Berry Species | Common Name | Cultivar/Variety | This compound Content (mg/100g FW) | Reference(s) |

| Sambucus nigra | Black Elderberry | Not Specified | 462.96 (average); Range: 269.00 - 706.38 | [1] |

| Rubus idaeus | Red Raspberry | 'Nantahala' | Particularly high levels noted | [2][3] |

| Rubus idaeus | Red Raspberry | Not Specified | Detected | [4] |

| Rubus occidentalis | Black Raspberry | Not Specified | Detected | [5][6] |

| Vaccinium myrtillus | Bilberry | Not Specified | Detected | [7][8] |

| Aronia melanocarpa | Aronia Berry/Chokeberry | Not Specified | Not typically a major anthocyanin; primary anthocyanins are cyanidin-3-galactoside (B13802184) and cyanidin-3-arabinoside.[9][10] | [9][10][11][12] |

| Ribes nigrum | Black Currant | Not Specified | Not typically reported as a major anthocyanin; primary anthocyanins are delphinidin (B77816) and cyanidin glycosides.[13][14][15][16] | [13][14][15][16] |

FW: Fresh Weight

Experimental Protocols for Quantification

The quantification of this compound in berries is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS). Below are detailed methodologies representative of the techniques cited in the literature.

Sample Preparation and Extraction

A generalized yet robust protocol for the extraction of anthocyanins from berry matrices is as follows:

-

Sample Homogenization: Fresh or frozen berry samples are typically homogenized to a fine powder or puree. This is often done under cryogenic conditions (e.g., with liquid nitrogen) to prevent enzymatic degradation of the anthocyanins.

-

Solvent Extraction: The homogenized sample is extracted with an acidified solvent. A common solvent system is methanol (B129727) or ethanol (B145695) containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanins in their flavylium (B80283) cation form. The ratio of sample to solvent is typically in the range of 1:5 to 1:10 (w/v).

-

Extraction Procedure: The mixture is subjected to vortexing, sonication, or shaking for a defined period (e.g., 30-60 minutes) to ensure thorough extraction. This process is often repeated multiple times with fresh solvent to maximize the yield.

-

Centrifugation and Filtration: The extract is centrifuged to pellet solid debris. The resulting supernatant is then filtered through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any remaining particulate matter before HPLC analysis.

HPLC-DAD-MS/MS Analysis

The following provides a representative set of conditions for the chromatographic separation and detection of this compound:

-

HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, and diode array detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A binary gradient system is typically employed:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 50% Acetonitrile in 0.1% TFA/water.

-

-

Gradient Program: A linear gradient from an initial concentration of B (e.g., 15%) to a final concentration (e.g., 30%) over a period of 60 minutes is a common starting point.[17] The column is then washed and re-equilibrated.

-

Flow Rate: A flow rate of 0.5 mL/min is often used.[17]

-

Column Temperature: The column is typically maintained at 40°C.[17]

-

Detection:

-

DAD: The diode array detector is set to scan a wavelength range of 250-600 nm, with a specific monitoring wavelength for anthocyanins at approximately 520 nm.[17]

-

MS/MS: An electrospray ionization (ESI) source in positive ion mode is used.[17] The mass spectrometer is set to perform full scan analysis to identify the molecular ion of this compound (m/z 581) and its aglycone fragment (cyanidin, m/z 287) in MS/MS mode.[17]

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from a pure standard of this compound.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Anthocyanin Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from berry samples.

References

- 1. Showing details for content value of Cyanidin 3-O-sambubioside in Black elderberry - Phenol-Explorer [phenol-explorer.eu]

- 2. Comparison of flavonoid composition of red raspberries ( Rubus idaeus L.) grown in the southern United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ars.usda.gov [ars.usda.gov]

- 6. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vaccinium Species (Ericaceae): From Chemical Composition to Bio-Functional Activities [mdpi.com]

- 8. Vaccinium Species (Ericaceae): Phytochemistry and Biological Properties of Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 12. openprairie.sdstate.edu [openprairie.sdstate.edu]

- 13. Anthocyanins from black currants (Ribes nigrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ideals.illinois.edu [ideals.illinois.edu]

- 15. Compositional Diversity among Blackcurrant (Ribes nigrum) Cultivars Originating from European Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. blackcurrant-iba.com [blackcurrant-iba.com]

- 17. LC/PDA/ESI-MS Profiling and Radical Scavenging Activity of Anthocyanins in Various Berries - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Profile of Cyanidin 3-Sambubioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside, a prominent anthocyanin found in sources such as Roselle (Hibiscus sabdariffa), has garnered significant interest for its potential therapeutic properties, largely attributed to its potent antioxidant activity.[1] This technical guide provides an in-depth overview of the antioxidant capacity of this compound, detailing its efficacy in various antioxidant assays, the experimental protocols for a comprehensive evaluation, and its modulatory effects on key cellular signaling pathways involved in the oxidative stress response.

Data Presentation: In Vitro Antioxidant Capacity

The antioxidant potential of a compound is typically evaluated using a battery of in vitro assays that measure its ability to scavenge free radicals and reduce oxidants. The following tables summarize the available quantitative data for this compound.

| Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source |

| DPPH Radical Scavenging | 4.10 ± 0.04 | Trolox | 7.39 ± 0.09 | [1] |

| Ascorbic Acid | 7.60 ± 0.07 | [1] |

Note: IC50 represents the concentration required to inhibit 50% of the DPPH radicals.

Data on ABTS, FRAP, and ORAC Assays for Purified this compound

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following are detailed protocols for key in vitro and cellular antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (spectrophotometric grade)

-

Trolox or Ascorbic Acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

-

Reaction: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol (B145695) or phosphate-buffered saline (PBS)

-

Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours.

-

Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and the positive control in a suitable solvent. Create a series of dilutions.

-

Reaction: In a 96-well plate, add 20 µL of each sample dilution to a well. Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

-

This compound

-

FRAP reagent (300 mM acetate (B1210297) buffer, pH 3.6; 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl; 20 mM FeCl₃·6H₂O)

-

Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Sample and Standard Preparation: Prepare dilutions of this compound and a series of ferrous sulfate or Trolox standards.

-

Reaction: In a 96-well plate, add 20 µL of each sample or standard dilution to a well. Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubation: Incubate the plate at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: Create a standard curve using the absorbance values of the standards. The FRAP value of the sample is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Materials:

-

This compound

-

Fluorescein (B123965) sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (as a standard)

-

Phosphate (B84403) buffer (75 mM, pH 7.4)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a working solution of fluorescein in phosphate buffer. Prepare a solution of AAPH in phosphate buffer. Prepare a series of Trolox standards.

-

Sample Preparation: Prepare dilutions of this compound in phosphate buffer.

-

Reaction Setup: In a black 96-well plate, add 25 µL of each sample, standard, or blank (phosphate buffer) to the wells. Add 150 µL of the fluorescein working solution to all wells.

-

Incubation: Incubate the plate at 37°C for 15 minutes in the plate reader.

-

Initiation of Reaction: Add 25 µL of the AAPH solution to all wells to start the reaction.

-

Measurement: Immediately begin kinetic reading of fluorescence (excitation at 485 nm, emission at 520 nm) every 2 minutes for at least 60 minutes.

-

Calculation: Calculate the area under the curve (AUC) for each sample and standard. The ORAC value is expressed as µmol of Trolox equivalents per gram or mole of the compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Materials:

-

This compound

-

HepG2 human liver cancer cells (or other suitable cell line)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

DCFH-DA (2',7'-dichlorofluorescin diacetate)

-

ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) or AAPH

-

Quercetin (as a positive control)

-

Black 96-well clear-bottom cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a black 96-well plate at a density that will result in a confluent monolayer after 24 hours.

-

Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in culture medium for 1 hour at 37°C.

-

Induction of Oxidative Stress: Remove the treatment medium and wash the cells with PBS. Add 600 µM ABAP or AAPH solution to the cells.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (excitation at 485 nm, emission at 535 nm) every 5 minutes for 1 hour.

-

Calculation: Calculate the area under the curve (AUC) for each concentration. The CAA value is calculated as:

where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Determine the EC50 value, which is the concentration required to provide 50% of the maximum CAA.

Signaling Pathways and Mechanistic Insights

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

NF-κB and MAPK Signaling Pathways

Chronic inflammation is closely linked to oxidative stress. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of inflammation. Cyanidin and its glycosides have been shown to inhibit the activation of NF-κB and modulate MAPK signaling, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

Experimental Workflow for Antioxidant Evaluation

A systematic approach is essential for the comprehensive evaluation of the antioxidant properties of a natural compound like this compound.

Conclusion

This compound demonstrates significant antioxidant potential, evidenced by its potent radical scavenging activity in the DPPH assay. While specific quantitative data for other in vitro assays are yet to be fully elucidated for the purified compound, its presence in extracts with high antioxidant capacity suggests a strong contribution. Furthermore, its ability to modulate key cellular signaling pathways, including the activation of the Nrf2 antioxidant response and the inhibition of pro-inflammatory NF-κB and MAPK pathways, underscores its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation. This guide provides a foundational framework for researchers and drug development professionals to further investigate and harness the antioxidant properties of this compound.

References

A Technical Guide to the Anti-inflammatory Effects of Cyanidin 3-Sambubioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of Cyanidin (B77932) 3-sambubioside (C3S), an anthocyanin found in various pigmented plants. The document synthesizes current scientific findings, detailing the molecular mechanisms of action, quantitative effects on inflammatory mediators, and comprehensive experimental protocols for researchers investigating its therapeutic potential.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Cyanidin 3-sambubioside exerts its anti-inflammatory effects primarily through the downregulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] These pathways are central to the inflammatory response, orchestrating the production of a cascade of pro-inflammatory cytokines and enzymes. By inhibiting these signaling cascades, C3S effectively reduces the expression and release of inflammatory mediators, thereby mitigating the inflammatory response.

NF-κB Signaling Pathway

In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[4] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[4] This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory proteins.[4][5] this compound and its aglycone, cyanidin, have been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of NF-κB target genes.[1][3]

MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[6] The activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the expression of pro-inflammatory genes.[6] Studies have demonstrated that cyanidin and its glycosides can suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli.[1][7]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound and related cyanidin glycosides on key inflammatory markers.

Table 1: Effect on Nitric Oxide (NO) Production

| Cell Line | Treatment | Concentration of C3G | Inhibition of NO Production (%) | Reference |

| RAW 264.7 | LPS | 10 µg/mL | ~40% | [1] |

| RAW 264.7 | LPS | 20 µg/mL | ~60% | [1] |

| RAW 264.7 | LPS | 40 µg/mL | ~80% | [1] |

| RAW 264.7 | LPS | 80 µg/mL | ~95% | [1] |

Table 2: Effect on Pro-inflammatory Cytokine Production

| Cytokine | Cell Line/Model | Treatment | Concentration of C3G/C3S | Inhibition (%) | Reference |

| TNF-α | THP-1 macrophages | LPS | 50 µM C3G | Significant reduction | [8] |

| TNF-α | Mouse Mastitis Model | LPS | 20 mg/kg C3G | Significant reduction | [9] |

| IL-6 | THP-1 macrophages | LPS | 50 µM C3G | Significant reduction | [8] |

| IL-6 | Mouse Mastitis Model | LPS | 20 mg/kg C3G | Significant reduction | [9] |

| IL-1β | Mouse Mastitis Model | LPS | 20 mg/kg C3G | Significant reduction | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[12]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[12][13]

-

Treatment: Treat the cells with varying concentrations of this compound for the desired time period.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[11][12][13]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a common method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (B80452).[14][15][16]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.[17]

Protocol:

-

Sample Collection: Collect the cell culture supernatant after treatment with this compound and inflammatory stimuli.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.[17]

-

Reaction: Mix equal volumes of the cell supernatant and the Griess reagent in a 96-well plate.[17]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.[17]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[14][17]

-

Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique used to quantify the concentration of specific proteins, such as cytokines (e.g., TNF-α, IL-6), in biological samples.[18][19]

Principle: A sandwich ELISA involves capturing the target cytokine between two specific antibodies. A detection antibody conjugated to an enzyme catalyzes a colorimetric reaction, and the resulting color intensity is proportional to the amount of cytokine present.[19]

Protocol (General):

-

Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.[18]

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).[18]

-

Sample/Standard Addition: Add cell culture supernatants and a series of known standards to the wells and incubate.[18]

-

Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.[18]

-

Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.[18]

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) to initiate the colorimetric reaction.[18]

-

Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).[18]

-

Absorbance Measurement: Measure the absorbance at 450 nm.[18]

-

Quantification: Calculate the cytokine concentration in the samples based on the standard curve.

Western Blotting for NF-κB and MAPK Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38.[4][5]

Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

Protocol:

-

Cell Lysis: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by electrophoresis on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p65).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting the core NF-κB and MAPK signaling pathways. The compiled quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the bioavailability, pharmacokinetics, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic applications in inflammatory diseases.

References

- 1. Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyanidin-3-O-β-glucoside inhibits lipopolysaccharide-induced inflammatory response in mouse mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. broadpharm.com [broadpharm.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. 4.6. Nitric Oxide Assay [bio-protocol.org]

- 15. Protocol Griess Test [protocols.io]

- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

The Antiviral Potential of Cyanidin 3-sambubioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-sambubioside, a prominent anthocyanin found in sources such as elderberry, has garnered significant attention for its antiviral properties. This technical guide provides an in-depth overview of the current scientific understanding of its antiviral activity, with a primary focus on its well-documented effects against influenza virus. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms of action and experimental workflows. While robust evidence highlights its role as a neuraminidase inhibitor for influenza, emerging research on its aglycone, cyanidin, suggests a broader spectrum of antiviral potential that warrants further investigation.

Introduction

The emergence and re-emergence of viral pathogens underscore the urgent need for novel antiviral agents. Natural products represent a rich reservoir of chemical diversity with therapeutic potential. Cyanidin 3-sambubioside, a glycosidic form of cyanidin, is a water-soluble flavonoid that contributes to the vibrant red, purple, and blue pigmentation of many fruits and flowers. Beyond its role as a natural colorant, this compound has demonstrated notable biological activities, including antioxidant and anti-inflammatory effects. This guide focuses on the compelling evidence supporting the antiviral activity of this compound, offering a technical resource for the scientific community.

Quantitative Data on Antiviral Activity

The primary body of quantitative data for this compound relates to its inhibitory effect on influenza virus neuraminidase. Research on its broader antiviral effects is ongoing, with significant findings for its aglycone, cyanidin, against other viruses.

Table 1: In Vitro Antiviral Activity of this compound and its Aglycone (Cyanidin)

| Compound | Virus | Assay Type | Target/Mechanism | Quantitative Metric | Value | Cell Line | Reference(s) |

| This compound | Influenza A (H1N1) | Neuraminidase Inhibition Assay | Neuraminidase (NA) | IC₅₀ | 72 µM | N/A | [1][2] |

| Cyanidin (Aglycone) | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | Viral Adsorption | EC₅₀ | 4.6 µg/mL | HCLE | [3] |

| Cyanidin (Aglycone) | Respiratory Syncytial Virus (RSV) | Virus Yield Reduction Assay | Viral Adsorption | EC₅₀ | Not specified | A549, HEp-2 | [4] |

| Cyanidin (Aglycone) | SARS-CoV-2 | Virus Yield Reduction Assay | Viral Adsorption | EC₅₀ | Not specified | Calu-3 | [4] |

*IC₅₀ (Half-maximal inhibitory concentration): Concentration of the compound that inhibits 50% of the target's activity. *EC₅₀ (Half-maximal effective concentration): Concentration of the compound that produces 50% of the maximal antiviral effect. *N/A: Not Applicable.

Mechanisms of Antiviral Action

Inhibition of Influenza Neuraminidase

The most well-characterized antiviral mechanism of this compound is the inhibition of influenza virus neuraminidase (NA).[1] NA is a critical enzyme for the release of progeny virions from infected cells. By inhibiting NA, this compound effectively traps the newly synthesized viruses on the host cell surface, preventing their spread.

Molecular docking and mass spectrometry studies have revealed that this compound binds to the 430-cavity of the neuraminidase enzyme.[1] This binding site is remote from the catalytic residues Asp 151 and Glu 119, which are often associated with the development of resistance to common antiviral drugs like oseltamivir.[1] This suggests that this compound may have potential against oseltamivir-resistant influenza strains.[2][5]

Caption: Inhibition of influenza neuraminidase by this compound.

Inhibition of Viral Entry

Studies on the aglycone, cyanidin, have shown that it can inhibit the initial stages of viral infection, specifically viral adsorption to the host cell.[4] This mechanism has been observed for Herpes Simplex Virus-1 (HSV-1), Respiratory Syncytial Virus (RSV), and SARS-CoV-2.[4] It is hypothesized that polyphenols like cyanidin can bind to viral surface proteins, thereby blocking their interaction with host cell receptors.[4]

Caption: Inhibition of viral entry by cyanidin.

Modulation of Host Immune Response

Beyond direct antiviral effects, cyanidin has been shown to modulate the host's immune response. Specifically, it can inhibit the NF-κB signaling pathway.[4] The NF-κB pathway is a key regulator of inflammation, and its activation is a common feature of many viral infections.[6][7] By suppressing this pathway, cyanidin may help to reduce the excessive inflammation and tissue damage associated with severe viral infections.[4]

Caption: Modulation of the NF-κB signaling pathway by cyanidin.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antiviral activity of compounds like this compound.

Neuraminidase Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

-

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the enzyme activity.

-

Materials:

-

Recombinant influenza neuraminidase

-

This compound (test compound)

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., ethanol/NaOH mixture)

-

96-well black microplates

-

Fluorometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted compound to the wells of a 96-well plate. Include wells for virus control (no inhibitor) and blank control (no enzyme).

-

Add a standardized amount of recombinant neuraminidase to each well (except the blank).

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.

-

Add the MUNANA substrate to all wells and incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation, 450 nm emission).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the virus control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[8][9]

-

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from the destructive effects of a virus.

-

Principle: Many viruses cause visible damage to host cells, known as the cytopathic effect (CPE), which can be observed microscopically. An effective antiviral agent will prevent or reduce CPE.

-

Materials:

-

Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

-

Virus stock

-

This compound

-

Cell culture medium

-

96-well tissue culture plates

-

Inverted microscope

-

Staining solution (e.g., crystal violet or neutral red) for quantification

-

-

Procedure:

-

Seed the 96-well plates with host cells and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the diluted compound.

-

Infect the cells with a pre-determined amount of virus. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Incubate the plates at 37°C in a CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (e.g., 48-72 hours).

-

Visually assess the degree of CPE in each well using an inverted microscope.

-

For quantitative analysis, fix the cells and stain with crystal violet. The amount of stain retained is proportional to the number of viable cells.

-

Elute the stain and measure the absorbance using a microplate reader.

-

Calculate the percentage of CPE inhibition for each compound concentration.

-

Determine the EC₅₀ value from the dose-response curve.

-

Plaque Reduction Assay

This is a quantitative assay to determine the effect of a compound on infectious virus production.

-

Principle: A viral plaque is a localized area of cell death and lysis on a cell monolayer caused by a single infectious virus particle and its progeny. The number of plaques is a measure of the infectious virus titer. An antiviral compound will reduce the number or size of the plaques.

-

Materials:

-

Susceptible host cell line

-

Virus stock

-

This compound

-

Cell culture medium

-

Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

-

6- or 12-well tissue culture plates

-

Staining solution (e.g., crystal violet)

-

-

Procedure:

-

Grow a confluent monolayer of host cells in multi-well plates.

-

Prepare serial dilutions of the virus and incubate with various concentrations of this compound for a set period (e.g., 1 hour).

-

Adsorb the virus-compound mixture onto the cell monolayer for 1 hour at 37°C.

-

Remove the inoculum and wash the cells.

-

Overlay the cells with the semi-solid medium containing the respective concentrations of the test compound. This restricts the spread of the virus to adjacent cells.

-

Incubate the plates for 2-3 days until plaques are visible.

-

Fix the cells and stain with crystal violet to visualize and count the plaques.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC₅₀ value.

-

Cytotoxicity Assay (CC₅₀ Determination)

This assay is crucial to determine the concentration of the compound that is toxic to the host cells.

-

Principle: The assay measures the reduction in cell viability in the presence of increasing concentrations of the test compound. The MTT assay is a common colorimetric method for this purpose.

-

Materials:

-

Host cell line (the same as used in antiviral assays)

-

This compound

-

Cell culture medium

-

96-well tissue culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilizing agent (e.g., DMSO or isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and incubate to allow for cell attachment.

-

Add serial dilutions of this compound to the wells. Include cell control wells with no compound.

-

Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability for each concentration relative to the cell control.

-

Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.

-

The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀/EC₅₀), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.

Caption: A generalized workflow for the in vitro evaluation of antiviral compounds.

Future Directions and Conclusion

The existing evidence strongly supports the role of this compound as a potent inhibitor of influenza neuraminidase. Its unique binding site presents a promising avenue for the development of novel anti-influenza therapies, potentially circumventing common resistance mechanisms.

The broad-spectrum antiviral activity observed for its aglycone, cyanidin, against other significant human pathogens like HSV-1 and RSV is highly encouraging. Future research should focus on:

-

Evaluating the direct antiviral activity of this compound against a wider range of viruses to determine if the glycosidic moiety impacts its broader efficacy.

-

Conducting in vivo studies to assess the pharmacokinetic profile, safety, and therapeutic efficacy of this compound in animal models of viral infection.

-

Further elucidating the molecular mechanisms underlying its inhibition of viral entry and its immunomodulatory effects on signaling pathways such as NF-κB.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Flavonoids with Anti-Herpes Simplex Virus Properties: Deciphering Their Mechanisms in Disrupting the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Flavonoid Cyanidin Shows Immunomodulatory and Broad-Spectrum Antiviral Properties, Including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. NF‐κB and virus infection: who controls whom | The EMBO Journal [link.springer.com]

- 7. Hostile takeovers: viral appropriation of the NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Acidity and Hydration Equilibrium Constants of Cyanidin 3-sambubioside

For Researchers, Scientists, and Drug Development Professionals